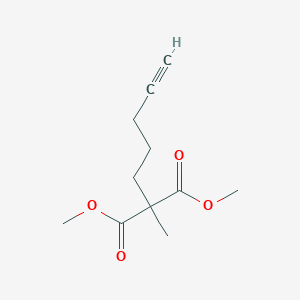
2-méthyl-2-pent-4-ynylpropanedioate de diméthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-methyl-2-pent-4-ynylpropanedioate is an organic compound with the molecular formula C₁₀H₁₄O₄. It is a derivative of propanedioate, featuring a pent-4-ynyl group and two methyl ester groups. This compound is primarily used in research and development settings, particularly in the field of organic synthesis .
Applications De Recherche Scientifique
Dimethyl 2-methyl-2-pent-4-ynylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methyl-2-pent-4-ynylpropanedioate typically involves the esterification of 2-methyl-2-pent-4-ynylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-methyl-2-pent-4-ynylpropanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Mécanisme D'action
The mechanism of action of Dimethyl 2-methyl-2-pent-4-ynylpropanedioate involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo hydrolysis to release active intermediates that interact with specific pathways, leading to desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-methyl-2-pent-4-ynylmalonate
- Dimethyl 2-methyl-2-pent-4-ynylsuccinate
- Dimethyl 2-methyl-2-pent-4-ynylglutarate
Uniqueness
Dimethyl 2-methyl-2-pent-4-ynylpropanedioate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its pent-4-ynyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
dimethyl 2-methyl-2-pent-4-ynylpropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-5-6-7-8-11(2,9(12)14-3)10(13)15-4/h1H,6-8H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVNANSFFXEAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
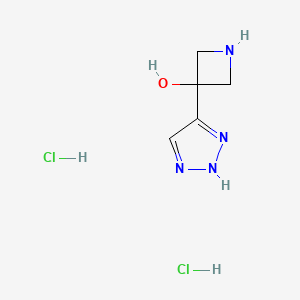
![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)
![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)
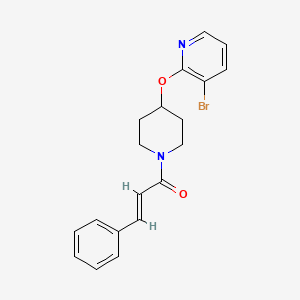
![3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410746.png)
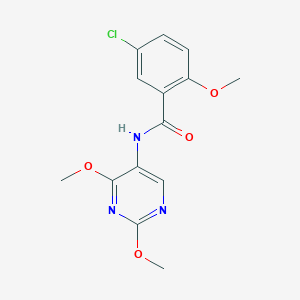
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2410751.png)
![2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile](/img/structure/B2410753.png)
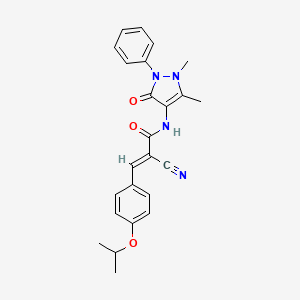
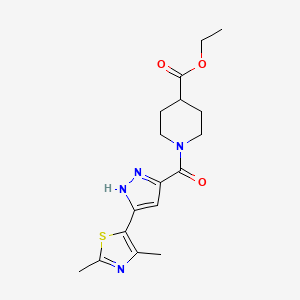
![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)
